2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1190989-28-6) is a boronate ester-functionalized aromatic aldehyde with the molecular formula C₁₃H₁₅BCl₂O₃ . Its structure features a benzaldehyde core substituted with two chlorine atoms at the 2- and 6-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key coupling partner for synthesizing biaryl or heteroaryl systems . Its aldehyde group provides a versatile handle for further functionalization, such as condensation or oxidation reactions.
Key properties include:
Properties
IUPAC Name |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFTYKFVAAQMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Boronic Acid Formation: The initial step involves the formation of the boronic acid derivative, which is achieved by reacting a suitable boronic acid precursor with a diol under acidic conditions.
Halogenation: The benzene ring is then halogenated to introduce chlorine atoms at the 2 and 6 positions.
Formylation: Finally, the aldehyde group is introduced at the 4 position through a formylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amines, ethers, or other substituted benzene derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in biochemical assays and as a probe in biological studies.
Industry: It is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols, which can be exploited in various biochemical and pharmaceutical applications. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CAS: Not explicitly provided (synthesized in ).
- Formula : C₁₃H₁₇BO₃
- This may slow transmetallation in Suzuki couplings . Synthesis: Prepared via reaction of 4-formylphenylboronic acid with pinacol in chloroform . Applications: Less steric hindrance may favor coupling with bulky substrates.
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Ethyl 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- CAS : 474709-76-7 .
- Formula : C₁₅H₂₀BClO₄ .
- Substituents : Ethyl ester at the benzoate position and a single chlorine at the 2-position.
- Hazards: Shares similar warnings (H315, H319, H335) but includes additional precautionary statements (e.g., P280 for protective gloves) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Reactivity in Cross-Coupling Reactions
The dichloro substitution in the target compound enhances electron-withdrawing effects, which can accelerate the transmetallation step in Suzuki-Miyaura reactions compared to non-chlorinated analogs . However, steric hindrance from the chlorine atoms may reduce coupling efficiency with bulky aryl halides.
Biological Activity
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHBClO
- Molecular Weight : 273.95 g/mol
- CAS Number : 408492-27-3
Biological Activity Overview
The biological activity of this compound has been linked to several therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various strains of bacteria. For instance, compounds similar to it have shown activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species with MIC values ranging from 0.5 to 8 μg/mL .
- Anticancer Potential : Research has suggested that certain derivatives may possess anticancer properties. For example, compounds with similar dioxaborolane moieties have been evaluated for their ability to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound's structure suggests potential interactions with key enzymes involved in metabolic pathways. Studies have indicated that related compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Case Studies and Experimental Data
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : High gastrointestinal absorption was noted for similar compounds.
- Distribution : Moderate tissue distribution with potential accumulation in liver and kidneys.
- Metabolism : Predominantly hepatic metabolism with phase I and II metabolic pathways.
- Excretion : Primarily renal excretion noted in animal models.
Q & A
Q. What are the optimal synthetic routes for preparing 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Debus-Radziszewski reactions. For example:
- Debus-Radziszewski Protocol : Reacting substituted benzaldehydes with amines under reflux in ethanol with glacial acetic acid as a catalyst yields heterocyclic intermediates. Subsequent boronate esterification introduces the dioxaborolane group. Yields up to 76% are achievable with optimized stoichiometry .
- Cross-Coupling Optimization : Palladium-catalyzed coupling of aryl halides with pinacol boronic esters in tetrahydrofuran (THF)/water mixtures, using surfactants like CTAB (cetyltrimethylammonium bromide), improves reaction efficiency (48% yield reported) .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., aldehyde proton at δ ~10 ppm, dioxaborolane methyl groups at δ ~1.24 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H] at 441.09 for a related benzaldehyde derivative) .
- Chromatography : Use silica gel chromatography with petroleum ether/ethyl acetate (10:1) for purification, as validated in similar syntheses .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Moisture Sensitivity : The dioxaborolane group hydrolyzes in aqueous environments. Store under inert gas (N/Ar) at 0–6°C in anhydrous solvents like THF or DCM .
- Thermal Stability : Differential scanning calorimetry (DSC) studies on analogous dioxaborolanes indicate decomposition above 200°C .
Advanced Research Questions
Q. How does the electronic nature of the dioxaborolane group influence cross-coupling reactivity in palladium-catalyzed reactions?
Methodological Answer:
- Mechanistic Studies : The dioxaborolane acts as a Lewis acid, enhancing transmetallation rates in Suzuki-Miyaura couplings. Kinetic studies using -NMR can track boron coordination during catalytic cycles .
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine at 2,6-positions) increase electrophilicity of the benzaldehyde, accelerating oxidative addition to Pd(0) .
Q. What strategies resolve contradictions in reaction yields reported for similar derivatives?
Methodological Answer:
- Solvent/Additive Screening : Compare THF/CTAB systems (48% yield ) vs. ethanol/glacial acetic acid (76% yield ). Polar protic solvents may stabilize intermediates in condensation reactions.
- Competitive Inhibition Analysis : Use LC-MS to detect side products (e.g., boronic acid hydrolysis) that reduce yields .
Q. How can this compound be applied in the development of optoelectronic materials?
Methodological Answer:
- OLED Fabrication : Incorporate into thermally activated delayed fluorescence (TADF) emitters. For example, coupling with acridine/phenoxazine derivatives produces blue-emitting layers with high quantum yields .
- Two-Photon Probes : Functionalize with fluorophores (e.g., naphthalene derivatives) for ratiometric HO sensing in live cells, leveraging boronate oxidation .
Q. What computational methods predict the reactivity of this compound in complex reaction environments?
Methodological Answer:
- DFT Calculations : Model transition states for cross-coupling using B3LYP/6-31G(d) basis sets. Predict regioselectivity based on frontier molecular orbital (FMO) energies .
- Molecular Dynamics (MD) : Simulate solvent effects on boronate stability in aqueous/organic biphasic systems .
Critical Analysis of Contradictions
- Yield Discrepancies : The 28% difference between and arises from solvent polarity and catalyst accessibility. Ethanol stabilizes intermediates via hydrogen bonding, while CTAB in THF enhances micellar catalysis.
- Boronate Stability : Hydrolysis in aqueous systems vs. anhydrous ethanol explains divergent purity outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
